molecular formula C18H28N4O B2368967 (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide CAS No. 2411336-12-2

(E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide

カタログ番号 B2368967
CAS番号: 2411336-12-2
分子量: 316.449
InChIキー: RJZXDXPULRBCGN-UXBLZVDNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide, also known as CPI-455, is a small molecule inhibitor that has been developed to target and inhibit the activity of the enzyme bromodomain and extra-terminal domain (BET). BET inhibitors have been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and cardiovascular disease. In

作用機序

BET inhibitors work by targeting the bromodomain and extra-terminal (BET) family of proteins, which play a key role in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to specific regions of the genome, leading to the activation of gene expression. By inhibiting BET proteins, (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide prevents the activation of specific genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
(E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide has been shown to have potent anti-cancer activity in preclinical studies, including acute myeloid leukemia, triple-negative breast cancer, and neuroblastoma. In addition, (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide has been shown to have anti-inflammatory activity in a mouse model of asthma, suggesting that it may have potential therapeutic applications in other inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide.

実験室実験の利点と制限

One advantage of (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide is its specificity for BET proteins, which may reduce the risk of off-target effects. In addition, (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide has been shown to be effective in preclinical studies of a variety of cancers, suggesting that it may have broad therapeutic applications. However, one limitation of (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide is its relatively short half-life, which may limit its efficacy in vivo.

将来の方向性

There are several potential future directions for research on (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide. One direction is to further explore its potential therapeutic applications in other diseases, such as cardiovascular disease and autoimmune disorders. Another direction is to investigate the potential for combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is a need for further studies to fully understand the biochemical and physiological effects of (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide, as well as its potential limitations and side effects.

合成法

The synthesis of (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide involves a multi-step process that begins with the reaction of 2-cyclohexyl-1H-pyrimidin-2-one with ethyl 4-bromo-3-oxobutanoate to form the intermediate compound 2-cyclohexyl-N-(4-oxo-3-phenylbut-1-enyl)pyrimidin-4-amine. This intermediate is then reacted with dimethylamine and acryloyl chloride to produce the final product, (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide.

科学的研究の応用

BET inhibitors have been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and cardiovascular disease. (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide has been specifically developed as a BET inhibitor and has been shown to be effective in preclinical studies of acute myeloid leukemia, triple-negative breast cancer, and neuroblastoma.

特性

IUPAC Name

(E)-N-(2-cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-22(2)13-6-10-17(23)21-16(18-19-11-7-12-20-18)14-15-8-4-3-5-9-15/h6-7,10-12,15-16H,3-5,8-9,13-14H2,1-2H3,(H,21,23)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZXDXPULRBCGN-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC(CC1CCCCC1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC(CC1CCCCC1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。